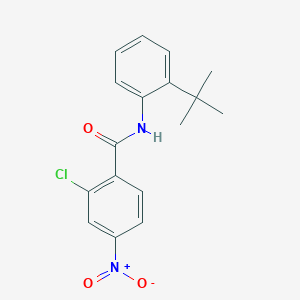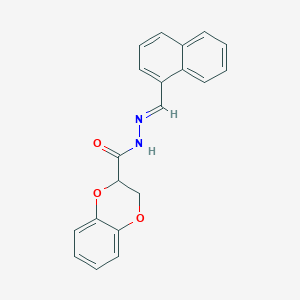![molecular formula C15H10F2N4OS B5713189 N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)
N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that contains a thiadiazole ring and two fluorophenyl groups.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. In addition, it may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells. In addition, it can also reduce the production of inflammatory cytokines and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments is its potent anti-cancer and anti-inflammatory properties. This makes it an attractive candidate for further studies in these areas. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea. One area of research is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage, administration route, and toxicity profile of this compound in animal models and human clinical trials.
Another area of research is the development of novel derivatives of N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea with improved pharmacological properties. This could lead to the development of more potent and selective anti-cancer and anti-inflammatory agents.
Conclusion:
In conclusion, N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is a promising compound for further research in the areas of cancer and inflammation. Its potent anti-cancer and anti-inflammatory properties make it an attractive candidate for further studies. However, further research is needed to determine the optimal dosage, administration route, and toxicity profile of this compound in animal models and human clinical trials.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of 4-fluoroaniline and 4-fluorophenyl isothiocyanate in the presence of a base. The resulting product is then reacted with urea to obtain the final product. The synthesis process is relatively simple and can be carried out under mild conditions.
Scientific Research Applications
N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research is its potential as an anti-cancer agent. Studies have shown that this compound has potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In addition to its anti-cancer properties, N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4OS/c16-10-3-1-9(2-4-10)13-20-21-15(23-13)19-14(22)18-12-7-5-11(17)6-8-12/h1-8H,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPIHKJJIDGCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5713106.png)
![2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5713112.png)
![benzyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5713113.png)
![N-[1-({2-[1-(5-methyl-2-furyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B5713121.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5713134.png)
![N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5713138.png)
![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5713146.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)
![3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)